Product packaging for Benzoic acid, 4-(3-thienyl)-, ethyl ester(Cat. No.:CAS No. 172035-83-5)

Benzoic acid, 4-(3-thienyl)-, ethyl ester

Cat. No.: B15357102
CAS No.: 172035-83-5
M. Wt: 232.30 g/mol
InChI Key: FYYXOKARDMXXBE-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(3-thienyl)-, ethyl ester is an aromatic ester derivative of benzoic acid featuring a 3-thienyl substituent at the 4-position of the benzene ring and an ethyl ester group. The thienyl moiety introduces sulfur into the structure, enhancing its aromaticity and electronic properties compared to oxygen-containing heterocycles like furan.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2S B15357102 Benzoic acid, 4-(3-thienyl)-, ethyl ester CAS No. 172035-83-5

Properties

CAS No.

172035-83-5

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

ethyl 4-thiophen-3-ylbenzoate

InChI

InChI=1S/C13H12O2S/c1-2-15-13(14)11-5-3-10(4-6-11)12-7-8-16-9-12/h3-9H,2H2,1H3

InChI Key

FYYXOKARDMXXBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CSC=C2

Origin of Product

United States

Scientific Research Applications

Benzoic acid, 4-(3-thienyl)-, ethyl ester is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the effects of thienyl-containing molecules on biological systems.

  • Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 4-(3-thienyl)-, ethyl ester exerts its effects involves its interaction with molecular targets and pathways. The thienyl group can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

The following table and analysis compare the structural, physical, and functional properties of benzoic acid, 4-(3-thienyl)-, ethyl ester with analogous compounds.

Data Table of Key Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound 3-thienyl C₁₃H₁₂O₂S 232.07 Lipophilic, sulfur-enhanced aromaticity Pharmaceuticals, agrochemicals
Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester 5-formyl-2-furanyl C₁₄H₁₂O₄ 256.24 Reactive formyl group, furan ring Organic synthesis
Ethyl 4-(butylamino)benzoate Butylamino C₁₃H₁₉NO₂ 221.30 Basic amino group, moderate solubility Chemical intermediate, pharmaceuticals
Benzoic acid ethyl ester None C₉H₁₀O₂ 150.17 Volatile, neutral pH insolubility Fragrance, food additives
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester Trifluoromethanesulfonyloxy C₁₀H₉F₃O₅S 298.24 Electron-withdrawing sulfonate group Organic synthesis intermediate

Structural and Functional Analysis

Heterocyclic Substituents: Thienyl vs. Furan
  • Thienyl Substituent (Target Compound) : The 3-thienyl group enhances aromatic stability due to sulfur's electron-rich nature, making the compound more resistant to electrophilic substitution compared to furan derivatives. This property is advantageous in drug design, where metabolic stability is critical .
  • Furanyl Substituent (CAS 19247-87-1) : The 5-formyl-2-furanyl group introduces a reactive aldehyde functional group, enabling further chemical modifications (e.g., Schiff base formation). However, the furan ring's lower aromaticity reduces stability under acidic or oxidative conditions .
Amino vs. Ester Functional Groups
  • Ethyl 4-(butylamino)benzoate: The butylamino group increases basicity and solubility in polar solvents, distinguishing it from the nonpolar thienyl-substituted ester. This compound is utilized as an intermediate in synthesizing Benzonatate, an antitussive agent .
  • Simple Benzoic Acid Ethyl Ester : Lacking substituents, this ester is highly volatile and contributes to fruity aromas in kiwifruit and other food products. Its insolubility in water at neutral pH allows easy separation via liquid-liquid extraction .
Electron-Withdrawing Groups
  • Trifluoromethanesulfonyloxy Substituent (CAS 125261-30-5) : The sulfonate group acts as a superior leaving group, facilitating nucleophilic substitution reactions. This property is exploited in synthesizing complex organic molecules, particularly in medicinal chemistry .

Pharmaceutical Relevance

  • The thienyl-substituted ester's enhanced aromatic stability and lipophilicity make it a candidate for drug delivery systems, particularly in central nervous system-targeting agents .
  • Amino-substituted derivatives (e.g., ethyl 4-(butylamino)benzoate) are pivotal in synthesizing cough suppressants and local anesthetics .

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